Chemical structure and properties of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Chemical structure and properties of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
An In-Depth Technical Guide to Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzofuran scaffold is a prominent heterocyclic system that forms the core of numerous natural products and synthetically developed molecules of significant pharmacological interest.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4][5] This guide focuses on a specific derivative, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS No. 20037-18-7), providing a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and potential applications for researchers in drug discovery and medicinal chemistry.
Molecular Identity and Structure
The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.
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Systematic Name: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
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Synonyms: methyl 5-methoxy-3-methylbenzofuran-2-carboxylate
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CAS Number: 20037-18-7[6]
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Molecular Formula: C₁₂H₁₂O₄[7]
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Molecular Weight: 220.22 g/mol
Chemical Structure
The molecule consists of a central benzofuran ring system. A methoxy group (-OCH₃) is attached at the C5 position of the benzene ring, a methyl group (-CH₃) is at the C3 position of the furan ring, and a methyl carboxylate group (-COOCH₃) is at the C2 position.
Caption: Chemical structure of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.
Physicochemical and Computational Properties
A summary of the key physical and chemical properties is presented below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source |
| Physical Form | Solid / Powder | |
| Purity | 97% | |
| Storage Temperature | Room Temperature | |
| Monoisotopic Mass | 220.07356 Da | [7] |
| XlogP (Predicted) | 2.8 | [7] |
| InChI | 1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | [7] |
| InChIKey | PGZMJOOOCVNYTE-UHFFFAOYSA-N | [7] |
| SMILES | CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | [7] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
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δ ~2.6-2.8 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C3 position.
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δ ~3.8-3.9 ppm (s, 3H): A sharp singlet is expected for the protons of the methoxy group (-OCH₃) at the C5 position.[9][10]
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δ ~3.9-4.0 ppm (s, 3H): This singlet represents the three protons of the methyl ester (-COOCH₃) group.[8]
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δ ~6.9-7.5 ppm (m, 3H): The aromatic protons on the benzene ring will appear in this region. Specifically, one would expect a doublet for the proton at C7, a doublet of doublets for the proton at C6, and a doublet for the proton at C4, reflecting their respective couplings.
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
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δ ~14.0-16.0 ppm: C3-Methyl carbon.
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δ ~52.0-53.0 ppm: Ester methyl carbon.
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δ ~55.0-56.0 ppm: Methoxy carbon at C5.
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δ ~103.0-120.0 ppm: Aromatic CH carbons (C4, C6, C7).
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δ ~115.0-158.0 ppm: Quaternary carbons of the benzofuran ring system.
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δ ~162.0-165.0 ppm: Ester carbonyl carbon (C=O).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for determining the molecular weight and obtaining structural information through fragmentation analysis.
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Molecular Ion (M⁺): A peak at m/z = 220 is expected, corresponding to the molecular weight of the compound.[7]
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Key Fragments (Predicted):
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m/z 189 (M-31): Loss of the methoxy radical (•OCH₃) from the ester group. This is a common fragmentation pathway for methyl esters.[11]
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m/z 161 (M-59): Loss of the entire methoxycarbonyl group (•COOCH₃).
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m/z 175 (M-45): This could arise from a rearrangement and loss of a formyl radical and a methyl group.
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Predicted Adducts: Collision Cross Section (CCS) predictions for various adducts, such as [M+H]⁺ at m/z 221.08084 and [M+Na]⁺ at m/z 243.06278, provide additional data points for identification in high-resolution mass spectrometry.[7]
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups within the molecule.
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~1720-1735 cm⁻¹: Strong absorption band characteristic of the C=O stretching of the α,β-unsaturated ester.[2]
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~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.
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~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic and furan rings.
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~1250-1270 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
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~1020-1150 cm⁻¹: C-O stretching from the ester and ether linkages.
Synthesis and Experimental Protocols
While multiple synthetic routes to the benzofuran core exist, a common and effective strategy involves the cyclization of appropriately substituted phenols.[12] A plausible final step for the synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is the esterification of its corresponding carboxylic acid precursor, 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 81718-77-6).[13][14]
Proposed Synthesis Workflow
Caption: Fischer esterification workflow for the target compound synthesis.
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the esterification of the carboxylic acid precursor. The causality behind this choice is its reliability, use of inexpensive reagents, and straightforward execution for converting carboxylic acids to methyl esters.
Materials:
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5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)
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Anhydrous Methanol (MeOH, solvent and reagent)
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Concentrated Sulfuric Acid (H₂SO₄, catalyst)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (EtOAc)
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Hexanes
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq).
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Reagent Addition: Add a sufficient volume of anhydrous methanol to dissolve the starting material (e.g., 10-20 mL per gram of acid).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise. The addition is exothermic and should be done with caution.
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Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
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Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble impurities.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.[8]
Biological and Pharmacological Context
The benzofuran core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[4] While specific biological data for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is not extensively published, the activities of structurally similar compounds provide a strong basis for its potential applications.
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Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[8][15][16] Halogenated and aminoalkyl derivatives of the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against Gram-positive cocci, Gram-negative rods, and yeasts.[8][15]
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Anticancer Potential: The benzofuran nucleus is a key component in compounds showing cytotoxic activity against various cancer cell lines.[3][4] The substitution pattern on the benzofuran ring is critical in determining the potency and selectivity of its anticancer effects.[4]
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Antioxidant Properties: Natural and synthetic benzofurans have been identified as potent antioxidant agents, capable of scavenging free radicals.[1][17] This activity is often associated with hydroxyl or methoxy substitutions on the benzene ring, suggesting the title compound may possess similar capabilities.
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Enzyme Inhibition: Certain benzofuran derivatives have been investigated as inhibitors for enzymes such as tumor necrosis factor-α converting enzyme (TACE), highlighting their potential in treating inflammatory diseases.[17]
The presence of the methoxy group at the C5 position and the specific substitution pattern at C2 and C3 make this molecule an interesting candidate for screening in various biological assays to explore its therapeutic potential.
Safety Information
Based on available data, the compound should be handled with appropriate laboratory precautions.
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Signal Word: Warning
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Pictogram: GHS07 (Harmful)
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501.
References
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Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Available from: [Link]
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The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, Volume 9, Number 1. Available from: [Link]
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ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available from: [Link]
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SpectraBase. (n.d.). 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Mokidem, A. S., Al-Omair, M. A., & Al-Massarani, S. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. Available from: [Link]
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PubChemLite. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]
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PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Available from: [Link]
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Patel, R., Patel, N., & Chikhalia, K. (2011). New Benzofuran Derivatives as an Antioxidant Agent. Indian journal of pharmaceutical sciences, 73(4), 431–436. Available from: [Link]
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MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]
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Wang, Y., Chen, J., & Zhu, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29775-29791. Available from: [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]
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ResearchGate. (2015). (PDF) Benzofurans: A new profile of biological activities. Available from: [Link]
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ACS Publications. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. Available from: [Link]
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MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]
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Chemspace. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]
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Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]
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